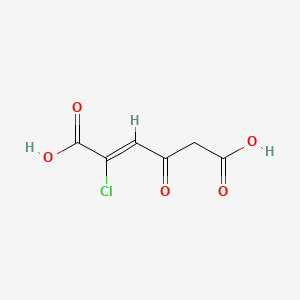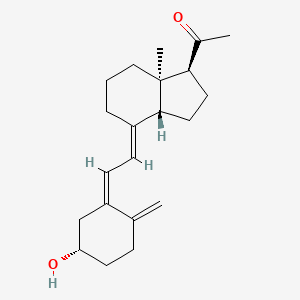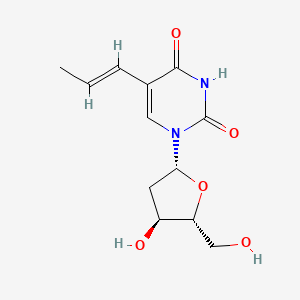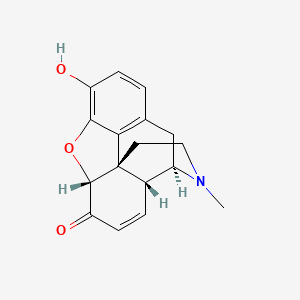
Morphinone
Vue d'ensemble
Description
La morphinone est un composé opioïde qui sert d'intermédiaire dans la conversion de la morphine en hydromorphone . Elle est chimiquement décrite comme la cétone de la morphine et a une formule chimique de C17H17NO3 . La this compound elle-même est un opioïde actif, bien que sa puissance soit plus proche de la codéine que de la morphine .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La morphinone peut être synthétisée par oxydation de la morphine. Une méthode courante implique l'utilisation de la morphine déshydrogénase, une enzyme qui catalyse l'oxydation de la morphine en this compound . Cette enzyme peut être trouvée dans divers organismes, y compris Pseudomonas putida .
Méthodes de production industrielle : La production industrielle de la this compound implique généralement l'utilisation de procédés de biotransformation. Par exemple, des souches génétiquement modifiées d'Escherichia coli exprimant la morphine déshydrogénase et la this compound réductase peuvent transformer efficacement la morphine en this compound .
Analyse Des Réactions Chimiques
Types de réactions : La morphinone subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée davantage pour former divers métabolites.
Réduction : La this compound peut être réduite en hydromorphone à l'aide de la this compound réductase.
Substitution : La this compound peut réagir avec des nucléophiles tels que le glutathion pour former des adduits.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent des enzymes comme la morphine déshydrogénase.
Réduction : La réduction est généralement effectuée à l'aide de la this compound réductase dépendante du NADH.
Substitution : Les réactions avec des nucléophiles comme le glutathion se produisent dans des conditions physiologiques.
Produits majeurs :
Hydromorphone : Formée par la réduction de la this compound.
Adduits de glutathion : Formés par des réactions de substitution avec le glutathion.
4. Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisée comme intermédiaire dans la synthèse de divers dérivés opioïdes.
Biologie : Étudiée pour son rôle dans les voies métaboliques de la morphine.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme précurseur de l'hydromorphone.
Industrie : Utilisée dans la production d'opiacés semi-synthétiques comme l'hydromorphone et l'hydrocodone.
5. Mécanisme d'action
La this compound exerce ses effets en se liant aux récepteurs opioïdes dans le cerveau et le système nerveux . Elle agit principalement comme un agoniste au niveau du récepteur mu-opioïde, qui est essentiel à ses effets analgésiques . La liaison de la this compound à ces récepteurs inhibe la libération de neurotransmetteurs, réduisant ainsi la perception de la douleur .
Composés similaires :
Morphine : Le composé parent dont la this compound est dérivée.
Hydromorphone : Un analgésique puissant formé par la réduction de la this compound.
Codéine : Un autre opioïde ayant des propriétés analgésiques similaires mais une puissance inférieure.
Hydrocodone : Un opiacé semi-synthétique dérivé de la codéine et de la this compound.
Unicité : La this compound est unique en son rôle d'intermédiaire dans la biosynthèse d'opioïdes plus puissants comme l'hydromorphone . Sa capacité à former divers adduits avec des nucléophiles la distingue également des autres opioïdes .
Applications De Recherche Scientifique
Morphinone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various opioid derivatives.
Biology: Studied for its role in the metabolic pathways of morphine.
Medicine: Investigated for its potential therapeutic effects and as a precursor to hydromorphone.
Industry: Utilized in the production of semisynthetic opiates like hydromorphone and hydrocodone.
Mécanisme D'action
Morphinone exerts its effects by binding to opioid receptors in the brain and nervous system . It primarily acts as an agonist at the mu-opioid receptor, which is integral to its analgesic effects . The binding of this compound to these receptors inhibits the release of neurotransmitters, thereby reducing pain perception .
Comparaison Avec Des Composés Similaires
Morphine: The parent compound from which morphinone is derived.
Hydromorphone: A potent analgesic formed by the reduction of this compound.
Codeine: Another opioid with similar analgesic properties but lower potency.
Hydrocodone: A semisynthetic opiate derived from codeine and this compound.
Uniqueness: this compound is unique in its role as an intermediate in the biosynthesis of more potent opioids like hydromorphone . Its ability to form various adducts with nucleophiles also distinguishes it from other opioids .
Propriétés
IUPAC Name |
(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2-5,10-11,16,19H,6-8H2,1H3/t10-,11+,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBSOANQDDTNGJ-YNHQPCIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196907 | |
| Record name | Morphinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Morphinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
467-02-7 | |
| Record name | Morphinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morphinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morphinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-7,8-didehydro-4,5-epoxy-3-hydroxy-17-methylmorphinan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORPHINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28MBK63MAW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Morphinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



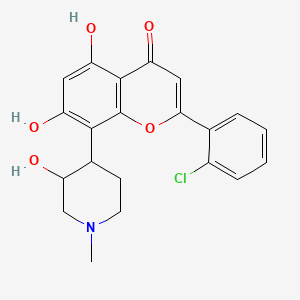

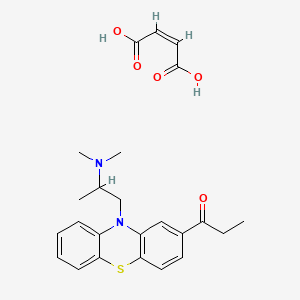
![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)
![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)

![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide](/img/structure/B1233304.png)
![[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B1233305.png)
![9-Borabicyclo[3.3.1]nonane](/img/structure/B1233307.png)
